molecular formula C9H6ClF3N2O B13704837 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Cat. No.: B13704837
M. Wt: 250.60 g/mol
InChI Key: RWFQRQUBNSGJMC-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the reaction of 6-chloro-3-pyridinecarbonitrile with trifluoroacetaldehyde and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of an improved Raney nickel catalyst has been reported to be highly effective for the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, similar to other neonicotinoid compounds. By binding to these receptors, it can disrupt normal neural transmission, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridinemethanol: This compound shares the pyridine ring and chlorine substitution but lacks the trifluoromethyl group.

    N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine:

Uniqueness

3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6ClF3N2O

Molecular Weight

250.60 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile

InChI

InChI=1S/C9H6ClF3N2O/c10-7-2-1-6(5-15-7)8(16,3-4-14)9(11,12)13/h1-2,5,16H,3H2

InChI Key

RWFQRQUBNSGJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CC#N)(C(F)(F)F)O)Cl

Origin of Product

United States

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